molecular formula C9H11BrFNO B8066281 3-(2-Bromo-3-fluorophenoxy)propan-1-amine

3-(2-Bromo-3-fluorophenoxy)propan-1-amine

Cat. No.: B8066281
M. Wt: 248.09 g/mol
InChI Key: QZEURJBNMNRTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-3-fluorophenoxy)propan-1-amine is an organic compound characterized by a bromo-fluoro phenyl group attached to a propan-1-amine chain via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromo-3-fluorophenol and 3-chloropropan-1-amine.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the reaction may be optimized for higher yields and purity using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The bromo-fluoro phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Using nucleophiles such as sodium azide (NaN3) or alkyl halides.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted phenyl compounds.

Scientific Research Applications

3-(2-Bromo-3-fluorophenoxy)propan-1-amine is utilized in several scientific research areas:

  • Chemistry: As a building block in organic synthesis, particularly in the creation of complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: Investigated for its pharmacological properties, such as potential therapeutic uses.

  • Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: Depending on the target, it can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 3-(2-Chloro-3-fluorophenoxy)propan-1-amine

  • 3-(2-Bromo-4-fluorophenoxy)propan-1-amine

  • 3-(2-Bromo-3-fluorophenoxy)ethan-1-amine

Uniqueness: Compared to similar compounds, 3-(2-Bromo-3-fluorophenoxy)propan-1-amine has a distinct bromo-fluoro substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-(2-bromo-3-fluorophenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-9-7(11)3-1-4-8(9)13-6-2-5-12/h1,3-4H,2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEURJBNMNRTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.